molecular formula C19H14Br2N4O3 B417140 [4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Cat. No.: B417140
M. Wt: 506.1g/mol
InChI Key: SVKUNVZAXRPXJN-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with bromine atoms and a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-benzoic acid.

    Formation of Pyrazole Derivative: The pyrazole ring is synthesized by reacting 5-methyl-2H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions.

    Esterification: The final step involves the esterification of 4-bromo-benzoic acid with the pyrazole derivative in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Condensation Reactions: The ester group can participate in condensation reactions with amines or alcohols to form amides or ethers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or alkoxides.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atoms and pyrazole ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-benzoic acid methyl ester
  • 4-Bromo-3-methylbenzoic acid
  • 4-(Bromomethyl)benzoic acid

Uniqueness

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate is unique due to the presence of both bromine atoms and a pyrazole ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H14Br2N4O3

Molecular Weight

506.1g/mol

IUPAC Name

[4-bromo-2-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C19H14Br2N4O3/c1-11-8-16(24-23-11)18(26)25-22-10-13-9-15(21)6-7-17(13)28-19(27)12-2-4-14(20)5-3-12/h2-10H,1H3,(H,23,24)(H,25,26)/b22-10+

InChI Key

SVKUNVZAXRPXJN-LSHDLFTRSA-N

SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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